![molecular formula C14H14N2O2 B3867101 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide](/img/structure/B3867101.png)
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide
Overview
Description
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide, also known as MBFH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBFH is a furohydrazide derivative that has been synthesized using a one-pot reaction method, which involves the condensation of 2-methylbenzaldehyde, furoic acid hydrazide, and acetic anhydride.
Mechanism of Action
The mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide is not fully understood. However, it has been suggested that 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide exerts its antitumor activity by inducing apoptosis and cell cycle arrest. 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to activate the caspase-dependent apoptotic pathway and upregulate the expression of the tumor suppressor protein p53. Furthermore, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to have various biochemical and physiological effects. In animal models, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Moreover, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has several advantages for lab experiments. It is relatively easy to synthesize using a one-pot reaction method, and the resulting product is stable and easy to handle. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to exhibit low toxicity in animal models, which makes it a suitable candidate for further preclinical studies. However, there are some limitations to using 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide in lab experiments. For example, the mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide is not fully understood, which makes it difficult to design experiments to investigate its mode of action. Moreover, the synthesis of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide requires the use of acetic anhydride, which is a hazardous chemical that requires special handling and disposal procedures.
Future Directions
There are several future directions for the research of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide. One potential direction is to investigate the structure-activity relationship of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its analogs to identify the key structural features that contribute to its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its potential targets. Moreover, the potential applications of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored. Finally, the development of new synthetic methods for the production of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its analogs should be investigated to improve the efficiency and sustainability of the synthesis process.
Scientific Research Applications
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has been demonstrated that 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Moreover, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the replication of the influenza virus and herpes simplex virus.
properties
IUPAC Name |
2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYXKFCDEYCVSD-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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